methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
[(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound that features a furan ring, an oxolane ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of 1,4-diols under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The final step involves coupling the furan, oxolane, and triazole rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: The compound can be reduced at the triazole ring to form dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the furan and oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan and oxolane rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine: shares similarities with other triazole-containing compounds, such as 1,2,3-triazole derivatives and oxolane-containing compounds like tetrahydrofuran derivatives.
Uniqueness
What sets (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine apart is its unique combination of three distinct rings (furan, oxolane, and triazole) in a single molecule
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-2-13(19-4-1)7-14-6-12-9-17(16-15-12)8-11-3-5-18-10-11/h1-2,4,9,11,14H,3,5-8,10H2 |
InChI Key |
JNBUAGWWLFMWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)

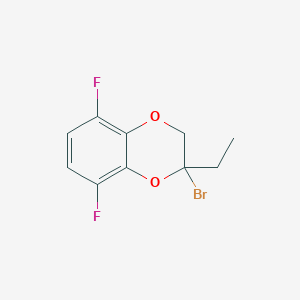
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
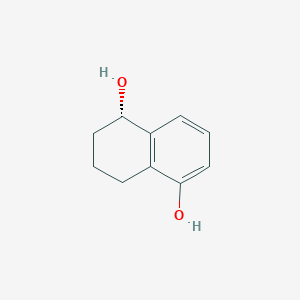
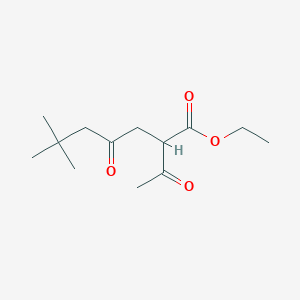
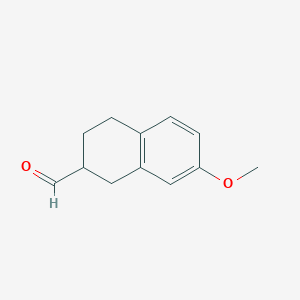
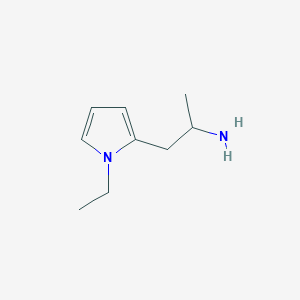
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
